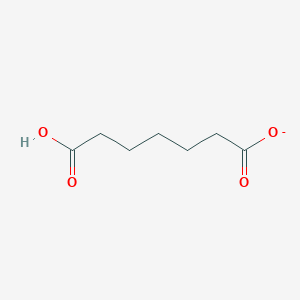
Pimelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimelate(1-) is a dicarboxylic acid monoanion that is the conjugate base of pimelic acid. It has a role as an Escherichia coli metabolite. It is a dicarboxylic acid monoanion and a pimelate. It is a conjugate base of a pimelic acid. It is a conjugate acid of a pimelate(2-).
Scientific Research Applications
Energy Storage and Conversion
Pimelate, or pimelic acid, is an organic compound that has been considered in research for various applications. One intriguing application is in the field of energy storage, particularly in the development of potassium-ion batteries (PIBs). These batteries are gaining attention due to their low cost, fast ionic conductivity, and high operating voltage. Research is focused on overcoming challenges in electrode materials, electrolytes, and cell assembly technologies to enhance the performance of PIBs. The strategies and perspectives in this research may not only advance PIBs but could also be applicable to other energy storage systems (Zhang, Liu, & Guo, 2019).
Biomedical Applications
In the biomedical field, melanin, a natural eumelanin derivative of pimelate, shows remarkable properties such as broadband light absorption, free radical scavenging, redox activity, metal ion chelating, and electric-ionic conductivity. These properties make it a versatile material for a wide range of applications, including functional polymers, energy storage and conversion, photocatalysis, photothermal therapy, and wastewater treatment. The bioinspired properties of natural eumelanin make it a highly researched material for bio-inspired applications (Xie et al., 2019).
Industrial Applications
In the industrial sector, medium-chain dicarboxylic acids (MDCAs), such as pimelic acid, are crucial in the production of nylon materials like nylon 5,6, and nylon 6,6. These MDCAs also serve as platform chemicals for various industries, including chemical, food, textile, pesticide, pharmaceutical, and liquid crystal industries. The microbial-based production of MDCAs, including pimelate, is garnering attention due to its environmental sustainability compared to chemical production and plant extraction. This method is seen as more eco-friendly and holds promise for large-scale production (Li et al., 2020).
properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
7-hydroxy-7-oxoheptanoate |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1 |
InChI Key |
WLJVNTCWHIRURA-UHFFFAOYSA-M |
SMILES |
C(CCC(=O)O)CCC(=O)[O-] |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



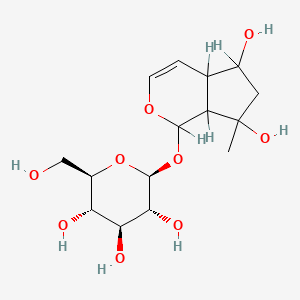
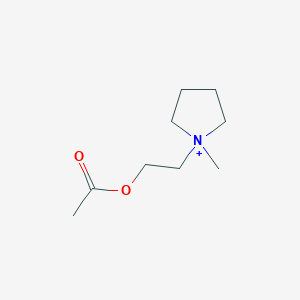
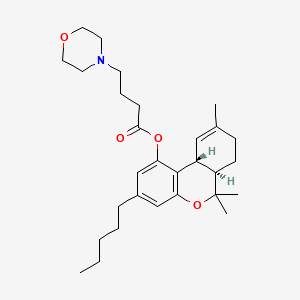
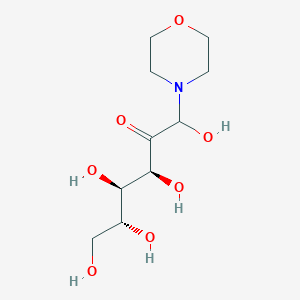
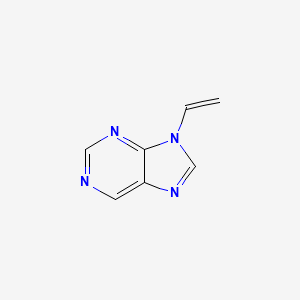
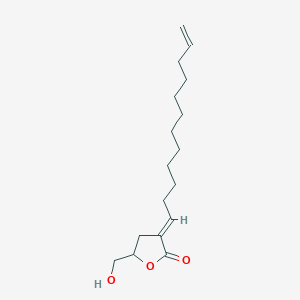
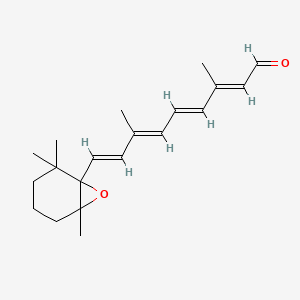
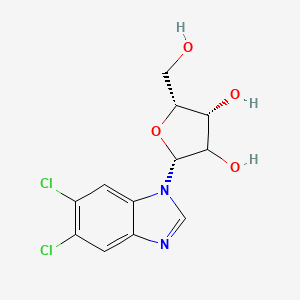
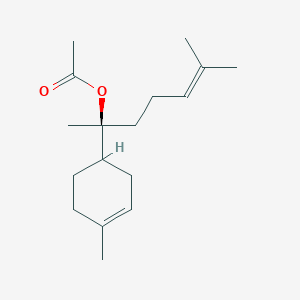
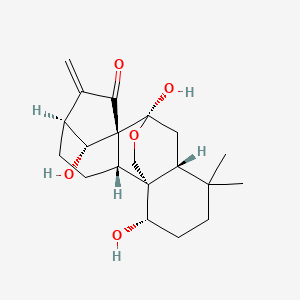
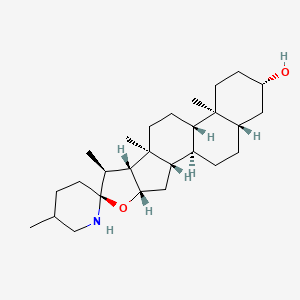

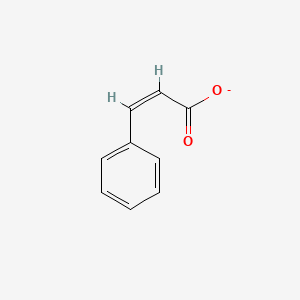
![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B1236799.png)